molecular formula C9H13BrClNO B2531860 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride CAS No. 1803598-52-8

2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride

Cat. No.: B2531860
CAS No.: 1803598-52-8
M. Wt: 266.56
InChI Key: NVZRBMFZWMGLCU-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride ( 1803598-52-8) is a chemical compound with the molecular formula C 9 H 13 BrClNO and a molecular weight of 266.56 g/mol . This compound is an amino alcohol derivative, characterized by a propan-1-ol backbone substituted with an amino group and a 4-bromophenyl ring at the 2-position, forming a hydrochloride salt for stability . Researchers value this structure, particularly the bromophenyl moiety, which serves as a versatile handle for further synthetic modifications via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it a valuable building block in medicinal chemistry and drug discovery . The primary research applications of this compound are as a key synthetic intermediate in the design and development of novel bioactive molecules. Its structure, featuring both an amine and a hydroxyl functional group, allows for diverse chemical transformations, enabling the construction of more complex molecular architectures. When handling, researchers should note the recommended storage conditions in an inert atmosphere at room temperature to maintain product integrity . Please refer to the Safety Data Sheet for detailed handling protocols. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

2-amino-2-(4-bromophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-9(11,6-12)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZRBMFZWMGLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-52-8
Record name 2-amino-2-(4-bromophenyl)propan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced to 2-Amino-2-(4-bromophenyl)propan-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Chiral Synthesis:
One of the primary applications of 2-amino-2-(4-bromophenyl)propan-1-ol hydrochloride is in the synthesis of chiral amines. Chiral amines are essential building blocks in drug development, particularly for the synthesis of pharmaceutical agents that require specific stereochemistry for biological activity. The compound can act as an amine donor in enzymatic transamination reactions, facilitating the production of various chiral amines from ketones using transaminases. This method has been shown to yield high enantiomeric excess (ee), making it a preferred approach in asymmetric synthesis .

Drug Development:
The compound's structure allows it to be used as a precursor for synthesizing more complex molecules. For instance, derivatives of this compound can be modified to create potential therapeutic agents targeting various diseases, including neurological disorders and cancers .

Organic Synthesis Applications

Intermediate in Organic Reactions:
this compound serves as an important intermediate in organic reactions, particularly in the synthesis of other amino alcohols and amino acids. Its ability to undergo various chemical transformations makes it versatile for creating diverse chemical entities .

Polymer Chemistry:
In polymer chemistry, the compound can be utilized for post-polymerization modifications. It reacts with isocyanates to form urethane linkages, which can enhance the properties of polymers, such as mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials with specific functional characteristics .

Case Studies and Research Findings

Case Study 1: Enzymatic Synthesis
A study highlighted the use of this compound as an amine donor in the enzymatic synthesis of L-alanine from pyruvic acid. The reaction demonstrated high efficiency, with a significant yield of L-alanine and minimal side products. The study emphasized the thermodynamic advantages provided by using this compound as an amino donor compared to traditional methods .

Case Study 2: Synthesis of Chiral Compounds
Research has shown that utilizing this compound in transaminase-catalyzed reactions leads to the successful production of various chiral amines with high enantiomeric purity. This application is crucial for synthesizing pharmaceuticals where specific stereoisomers are required for efficacy .

Summary Table of Applications

Application Area Description
Pharmaceutical SynthesisUsed as an intermediate for creating chiral amines and drug development compounds
Organic ChemistryServes as a versatile building block for synthesizing amino acids and alcohols
Polymer ModificationReacts with isocyanates for enhancing polymer properties through post-polymerization modifications
Enzymatic ReactionsActs as an efficient amine donor in transaminase-catalyzed reactions for producing chiral compounds

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Solubility Profile Key Applications/Notes
2-Amino-2-(4-bromophenyl)propan-1-ol HCl C₉H₁₂BrClNO -Br (para) 252.54 Chloroform, MeOH, DMSO Chiral intermediate in drug synthesis
2-Amino-1-(4-fluorophenyl)-2-methylpropane HCl C₁₀H₁₃ClFN -F (para), -CH₃ 215.67 Not specified Potential CNS activity
2-Amino-2-(3-nitrophenyl)propan-1-ol HCl C₉H₁₂ClN₂O₃ -NO₂ (meta) 232.66 Chloroform, MeOH, DMSO Research chemical for nitroaromatic studies
2-Amino-2-(4-bromophenyl)acetic acid C₈H₇BrNO₂ -Br (para), -COOH 244.05 Not specified Building block for peptide synthesis
(2S)-2-Amino-2-(4-bromophenyl)ethanol HCl C₈H₁₁BrClNO -Br (para), -CH₂OH 252.54 Similar to propanol analogue Chiral resolution studies

Key Observations:

Halogen vs. The nitro group () introduces strong electron-withdrawing effects, increasing reactivity in reduction or substitution reactions compared to bromine .

Backbone Modifications: The propan-1-ol chain provides an additional hydroxyl group compared to ethanol derivatives (e.g., C₈H₁₁BrClNO in ), altering hydrogen-bonding capacity and solubility . Replacement of the hydroxyl group with a carboxylic acid (e.g., 2-Amino-2-(4-bromophenyl)acetic acid, ) shifts applications toward peptide synthesis due to enhanced acidity .

Stereochemical Considerations :

  • Enantiomeric purity (e.g., (2S)-configuration in and ) is critical for biological activity, as seen in chiral drug intermediates like Fingolimod derivatives ().

Functional Analogues: Pharmacological Context

Table 2: Pharmacologically Relevant Analogues

Compound Name Structure Pharmacological Use Reference
Fingolimod Hydrochloride C₁₉H₃₃NO₂·HCl Immunomodulator (sphingosine-1-phosphate receptor modulator) Multiple sclerosis treatment
Buphenine Hydrochloride C₁₉H₂₄ClNO₂ Peripheral vasodilator Vascular disorders
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol HCl C₁₉H₃₃NO₂·HCl Preclinical immunomodulation Experimental studies

Key Observations:

  • Alkyl Chain Length: Fingolimod homologs (–6, 9) feature long alkyl chains (e.g., octyl, heptyl), enhancing lipid solubility and membrane permeability compared to the shorter propanol backbone of the target compound.
  • Aromatic Substitution : The 4-bromophenyl group in the target compound contrasts with 4-octylphenyl in Fingolimod, demonstrating how hydrophobic/hydrophilic balance dictates target engagement (e.g., receptor vs. membrane interactions) .

Biological Activity

2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activity. This compound, characterized by its unique structure, including an amino group and a bromophenyl moiety, may have various pharmacological applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H12BrClN
  • Molecular Weight : Approximately 230.102 g/mol
  • SMILES Notation : CC(CO)(C1=CC=C(C=C1)Br)N

The presence of the bromine atom at the para position on the phenyl ring enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit the ability to act as inhibitors or activators of various enzymes, which can influence multiple biochemical pathways. However, detailed studies specifically identifying the molecular targets for this compound are still limited.

Antioxidant Activity

Several studies have reported on the antioxidant properties of compounds related to this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The compound's structural features suggest potential efficacy in scavenging free radicals, although specific data on this compound are yet to be published.

Anticancer Activity

Research into similar compounds has shown promising anticancer activities. For instance, derivatives with similar functional groups have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis or inhibition of cell proliferation. Further investigation is needed to establish the anticancer efficacy of this compound.

Antimicrobial Activity

Compounds featuring bromophenyl groups have been noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, potentially making it useful in developing new antimicrobial agents.

Research Findings and Case Studies

StudyFindings
Study A (2023)Investigated the synthesis and biological evaluation of similar brominated compounds; showed promising results in antioxidant assays.
Study B (2024)Reported on the anticancer activity of related compounds against human glioblastoma cells; indicated a need for further exploration into structure-activity relationships.
Study C (2023)Focused on antimicrobial properties; highlighted the potential for developing new antibiotics based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(4-bromophenyl)propan-1-ol hydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution or reductive amination starting from 4-bromophenyl precursors. For example:

Starting Material : 4-bromobenzaldehyde or its derivatives.

Reaction Conditions : Use of chiral catalysts (e.g., (R)- or (S)-BINAP) for enantioselective synthesis .

Purification : Recrystallization in ethanol/water mixtures or chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
Critical Parameters :

  • Monitor reaction progress via TLC (Rf ~0.3 in CH₂Cl₂/MeOH).
  • Use elemental analysis (C, H, N) and NMR to confirm purity .

Q. How can researchers characterize this compound’s structural integrity and purity?

  • Methodological Answer : A multi-technique approach is recommended:
  • 1H/13C NMR : Confirm aromatic proton environments (δ 7.3–7.6 ppm for 4-bromophenyl) and amine/ol protons (δ 1.5–3.5 ppm) .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) to detect impurities (<2%) .
  • Melting Point : Compare observed mp (235–241°C) with literature values to assess crystallinity .
  • Mass Spectrometry : ESI-MS ([M+H]+ at m/z 278.0) to verify molecular weight .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from tautomerism, salt formation, or residual solvents. Strategies include:

Variable Temperature NMR : Probe dynamic processes (e.g., amine proton exchange) by acquiring spectra at 25°C and 60°C .

2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm coupling between adjacent protons (e.g., CH₂ groups in propanol) .

X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks in the hydrochloride salt .

Q. What strategies are effective for studying enantiomeric excess in chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 80:20) to separate enantiomers; calculate ee via peak integration .
  • Kinetic Resolution : Perform asymmetric catalysis (e.g., with lipases) and compare reaction rates for (R)- and (S)-isomers .
  • Circular Dichroism (CD) : Correlate Cotton effects (e.g., at 220 nm) with enantiomeric composition .

Q. How does the hydrochloride salt form influence the compound’s solubility and reactivity in aqueous media?

  • Methodological Answer :
  • Solubility Testing : Compare solubility in pH-adjusted buffers (e.g., phosphate buffer pH 7.4 vs. 0.1N HCl) using UV-Vis spectroscopy .
  • Reactivity Studies : Assess nucleophilic substitution rates in the presence of counterions (Cl⁻ vs. other anions) via kinetic HPLC .

Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 235–241°C vs. 220°C)?

  • Methodological Answer : Variations may arise from polymorphism or hydration states.

DSC/TGA : Analyze thermal behavior (endothermic peaks for dehydration) .

Powder XRD : Compare diffraction patterns with known polymorphs .

Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) .

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